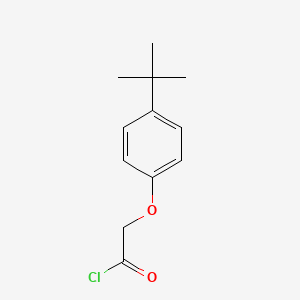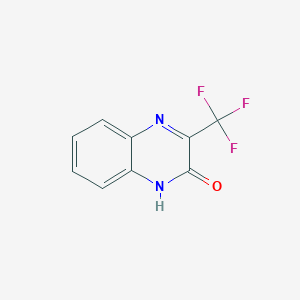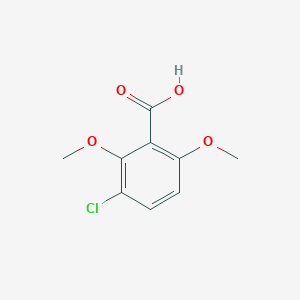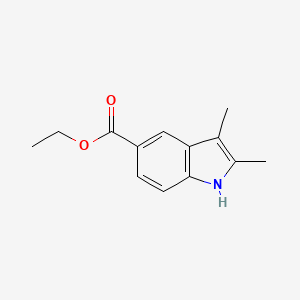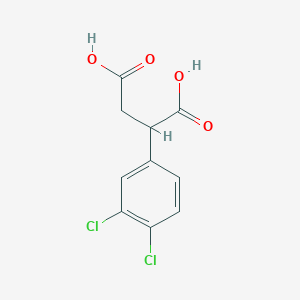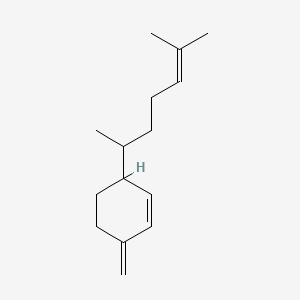
β-倍半萜烯
描述
Beta-Sesquiphellandrene: is a sesquiterpene, a type of terpene that consists of three isoprene units. It is a naturally occurring compound found in various plants, including ginger (Zingiber officinale) and turmeric (Curcuma longa) . The compound is characterized by its cyclohexene structure, where the hydrogens at position 6 are replaced by a methylidene group, and the pro-R hydrogen at position 3 is replaced by a (2S)-6-methylhept-5-en-2-yl group .
科学研究应用
Beta-Sesquiphellandrene has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Medicine: Beta-Sesquiphellandrene exhibits anticancer potential comparable to curcumin, making it a candidate for cancer therapy.
Industry: It is used in the flavor and fragrance industry due to its aromatic properties.
作用机制
- SARS-CoV2 Spike Protein (Sp) : Molecular docking studies reveal that bS binds effectively to the spike protein of SARS-CoV2, the virus responsible for COVID-19. This interaction disrupts the virus’s ability to infect host cells .
- SFTS Virus Membrane Glycoprotein Polyprotein (MPp) : Similarly, bS inhibits the membrane glycoprotein polyprotein complex of the severe fever with thrombocytopenia syndrome (SFTS) virus. This dual inhibitory effect makes bS a promising candidate against both COVID-19 and SFTS .
- Binding Pocket Interaction : Through molecular docking, bS forms stable complexes with Sp and MPp. The binding energies for MPp-bS and Sp-bS are −9.5 kcal/mol and −10.3 kcal/mol, respectively .
- RMSD and RMSF : The docked complexes exhibit acceptable Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values, ensuring stability during simulation .
- Apoptosis Induction : SQP (a derivative of bS) induces apoptosis by activating caspases, leading to poly ADP ribose polymerase cleavage. It also downregulates cell survival proteins like cFLIP, Bcl-xL, Bcl-2, c-IAP1, and survivin .
- Cytochrome c Release : SQP triggers cytochrome c release, further promoting apoptosis .
- Anticancer Effects : SQP (derived from bS) exhibits antiproliferative effects comparable to curcumin in leukemia, multiple myeloma, and colorectal cancer cells. It suppresses colony formation and induces apoptosis .
- Antiviral Effects : By inhibiting viral proteins, bS helps prevent disease initiation in both COVID-19 and SFTS .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
安全和危害
生化分析
Biochemical Properties
Beta-Sesquiphellandrene plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. One notable enzyme is beta-sesquiphellandrene synthase, which catalyzes the formation of beta-sesquiphellandrene from farnesyl diphosphate . Additionally, beta-sesquiphellandrene has been shown to interact with cytochrome c, leading to the activation of caspases and the induction of apoptosis in cancer cells . These interactions highlight the compound’s potential in modulating biochemical pathways involved in cell survival and death.
Cellular Effects
Beta-Sesquiphellandrene exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation . This compound influences cell signaling pathways, such as the NF-κB pathway, and affects the expression of genes related to cell survival, including Bcl-2 and survivin . Furthermore, beta-sesquiphellandrene impacts cellular metabolism by modulating the activity of metabolic enzymes and altering metabolite levels.
Molecular Mechanism
The molecular mechanism of beta-sesquiphellandrene involves its binding interactions with specific biomolecules. For instance, it binds to the spike protein of SARS-CoV2 and the membrane glycoprotein polyprotein of the SFTS virus, inhibiting their activity and preventing viral replication . In cancer cells, beta-sesquiphellandrene induces cytochrome c release, leading to caspase activation and subsequent apoptosis . Additionally, it downregulates the expression of cell survival proteins, thereby promoting cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beta-sesquiphellandrene have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can also exert biological effects. Long-term studies have shown that beta-sesquiphellandrene can maintain its anticancer activity over extended periods, with sustained induction of apoptosis and inhibition of cell proliferation
Dosage Effects in Animal Models
The effects of beta-sesquiphellandrene vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as reducing tumor growth and inhibiting viral replication . At higher doses, beta-sesquiphellandrene may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Beta-Sesquiphellandrene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. One key enzyme is beta-sesquiphellandrene synthase, which catalyzes its formation from farnesyl diphosphate . The compound also affects metabolic flux by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle. These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, beta-sesquiphellandrene is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, beta-sesquiphellandrene has been shown to accumulate in the mitochondria, where it exerts its pro-apoptotic effects by inducing cytochrome c release . Understanding its transport and distribution mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
Beta-Sesquiphellandrene exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the mitochondria, where it induces apoptosis by activating the intrinsic pathway . Additionally, beta-sesquiphellandrene may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biological effects. Investigating its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: : Beta-Sesquiphellandrene can be synthesized through various methods, including the use of sesquiterpene synthases. These enzymes catalyze the conversion of farnesyl pyrophosphate to sesquiterpenes . The synthetic route typically involves the use of chiral building blocks and asymmetric synthesis to achieve the desired stereochemistry .
Industrial Production Methods: : Industrial production of beta-Sesquiphellandrene often involves the extraction from natural sources such as ginger and turmeric. The extraction process includes steam distillation or solvent extraction, followed by purification techniques like chromatography to isolate the compound .
化学反应分析
Types of Reactions: : Beta-Sesquiphellandrene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Halogens, acids
Major Products
Oxidation: Epoxides, alcohols
Reduction: Alkanes, alcohols
Substitution: Halogenated compounds, substituted cyclohexenes
相似化合物的比较
Beta-Sesquiphellandrene is unique among sesquiterpenes due to its specific structure and biological activities. Similar compounds include:
Alpha-Sesquiphellandrene: Another sesquiterpene with a similar structure but different stereochemistry.
Beta-Caryophyllene: A bicyclic sesquiterpene used in the flavor and fragrance industry.
Alpha-Curcumene: A compound found in turmeric with anticancer properties.
Beta-Sesquiphellandrene stands out due to its potent anticancer and antiviral activities, making it a valuable compound for further research and development.
属性
| { "Design of the Synthesis Pathway": "The synthesis of beta-Sesquiphellandrene can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Geranyl acetate", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Sulfuric acid", "Sodium sulfate", "Magnesium", "Bromoethane", "Ethylmagnesium bromide", "Cyclohexanone", "Sodium borohydride", "Acetic acid", "Sodium bicarbonate", "Methanol" ], "Reaction": [ "Geranyl acetate is reacted with acetic anhydride and sodium acetate to form geranyl acetate acetate.", "Geranyl acetate acetate is then hydrolyzed with hydrochloric acid to form geraniol.", "Geraniol is then reacted with sodium hydroxide and methanol to form geranyl methacrylate.", "Geranyl methacrylate is then reacted with sulfuric acid and sodium sulfate to form beta-farnesene.", "Beta-farnesene is then reacted with magnesium and bromoethane to form beta-farnesene bromide.", "Beta-farnesene bromide is then reacted with ethylmagnesium bromide to form beta-farnesene magnesium bromide.", "Beta-farnesene magnesium bromide is then reacted with cyclohexanone to form beta-Sesquiphellandrene.", "Beta-Sesquiphellandrene is then reduced with sodium borohydride and acetic acid to form beta-Sesquiphellandrene alcohol.", "Beta-Sesquiphellandrene alcohol is then reacted with sulfuric acid and sodium sulfate to form beta-Sesquiphellandrene." ] } | |
CAS 编号 |
20307-83-9 |
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC 名称 |
(3R)-3-[(2S)-6-methylhept-5-en-2-yl]-6-methylidenecyclohexene |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,10,14-15H,3,5,7,9,11H2,1-2,4H3/t14-,15+/m0/s1 |
InChI 键 |
PHWISBHSBNDZDX-LSDHHAIUSA-N |
手性 SMILES |
C[C@@H](CCC=C(C)C)[C@H]1CCC(=C)C=C1 |
SMILES |
CC(CCC=C(C)C)C1CCC(=C)C=C1 |
规范 SMILES |
CC(CCC=C(C)C)C1CCC(=C)C=C1 |
沸点 |
270.00 to 272.00 °C. @ 760.00 mm Hg |
| 20307-83-9 | |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1297734.png)
![3-Chloro-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1297739.png)
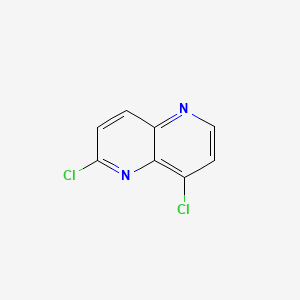
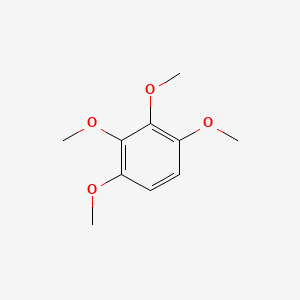
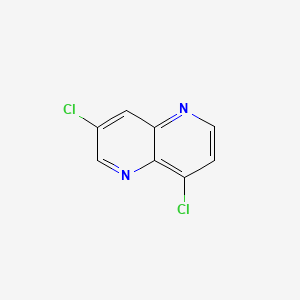

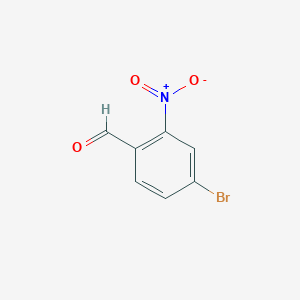
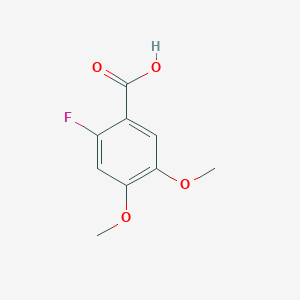
![4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine](/img/structure/B1297754.png)
